3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a trichlorophenyl group at position 1, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,6-trichlorobenzoyl chloride with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 3,5-Dimethyl-1-(2,4,6-tricarboxyphenyl)pyrazole.
Reduction: 3,5-Dimethyl-1-(2,4-dichlorophenyl)pyrazole.
Substitution: 3,5-Dimethyl-1-(2,4,6-trisubstitutedphenyl)pyrazole.
Scientific Research Applications
3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the trichlorophenyl group, resulting in different reactivity and biological activity.
3,5-Dimethyl-1-(2,4-dichlorophenyl)pyrazole: Similar structure but with fewer chlorine atoms, affecting its chemical properties and applications.
3,5-Dimethyl-1-(2,4,6-trimethylphenyl)pyrazole: Substituted with methyl groups instead of chlorine, leading to different steric and electronic effects
Uniqueness
3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazole is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-1-(2,4,6-trichlorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2/c1-6-3-7(2)16(15-6)11-9(13)4-8(12)5-10(11)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTFONWOEFQLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.